

Physicochemical and Identification Data

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	m-Nitrobenzoyl azide	
Cat. No.:	B3051654	Get Quote

m-Nitrobenzoyl azide is an organic compound that serves as a key reagent in various chemical transformations. Its properties are summarized below.

Property	Data	Reference(s)
CAS Number	3532-31-8	[1][2][3]
Molecular Formula	C7H4N4O3	[1][3]
Molecular Weight	192.13 g/mol	[1][4]
Synonyms	3-Nitrobenzoyl azide, Benzoyl azide, 3-nitro-	[3]
Appearance	White precipitate/solid	[5]
Melting Point	68 °C (crude)	[5]
InChI Key	MBUKWVQKGHOBTG- UHFFFAOYSA-N	[3][4]
Canonical SMILES	C1=CC(=CC(=C1)INVALID- LINK[O-])C(=O)N=[N+]=[N-]	[3]

Synthesis of m-Nitrobenzoyl Azide

The synthesis of **m-nitrobenzoyl azide** is typically achieved through a two-step process starting from m-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by the reaction with sodium azide.



Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Step A: Preparation of m-Nitrobenzoyl Chloride

- · Reactants:
 - m-Nitrobenzoic acid: 200 g (1.2 moles)
 - Thionyl chloride: 500 g (300 ml, 4.2 moles)
- Procedure:
 - 1. Combine the m-nitrobenzoic acid and thionyl chloride in a 1-L round-bottomed flask equipped with a reflux condenser. The condenser should be fitted with a calcium chloride drying tube leading to a gas-absorption trap.
 - 2. Heat the mixture on a steam bath for 3 hours.
 - 3. After the reaction is complete, reconfigure the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.
 - 4. Transfer the residue to a 250-ml Claisen flask and distill under reduced pressure.
- Product:
 - m-Nitrobenzoyl chloride is collected at 153–154 °C / 12 mm Hg.
 - Yield: 200–217 g (90–98%).
 - Melting Point: 33 °C.

Step B: Preparation of m-Nitrobenzazide (m-Nitrobenzoyl Azide)

- Reactants:
 - m-Nitrobenzoyl chloride: 185.5 g (1 mole)



Sodium azide (NaN₃): 78 g (1.2 moles)

Acetone (dried): 300 ml

Water: 500 ml initially, plus 500 ml for washing

Procedure:

- 1. In a 2-L round-bottomed flask fitted with a mechanical stirrer, dissolve the sodium azide in 500 ml of water.
- 2. Surround the flask with a water bath maintained at 20-25 °C.
- 3. Begin stirring and, over a period of approximately 1 hour, add a solution of m-nitrobenzoyl chloride in 300 ml of dried acetone from a dropping funnel. A white precipitate of **m-nitrobenzoyl azide** will form immediately.
- 4. Continue stirring for 30 minutes after the addition is complete.
- 5. Add another 500 ml of water and stir for an additional 30 minutes.
- 6. Collect the azide product by suction filtration, wash it with water, and allow it to air dry.
- Product:
 - Crude m-Nitrobenzoyl azide.
 - Yield: 189 g (98%).
 - Melting Point: 68 °C.
 - The product can be recrystallized from a mixture of equal parts benzene and ligroin, keeping the temperature below 50 °C.

Synthesis workflow for **m-nitrobenzoyl azide**.

Chemical Reactivity and Applications



Acyl azides, such as **m-nitrobenzoyl azide**, are valuable intermediates in organic synthesis, primarily due to their ability to undergo the Curtius rearrangement. This reaction provides a pathway to isocyanates, which are precursors to amines, ureas, and carbamates.

The azide functional group is also central to "click chemistry," a concept introduced by K. Barry Sharpless.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, allowing for the efficient and specific formation of triazole rings.[6] This methodology has had a profound impact on drug discovery and development by enabling the rapid synthesis of compound libraries and the creation of complex molecular architectures, including antibody-drug conjugates (ADCs).[6][7]

The bio-orthogonal nature of the azide and alkyne groups makes this reaction suitable for use in biological systems.[8] The resulting 1,2,3-triazole ring is stable and can act as a biocompatible linker, connecting different molecular fragments.[8] These features make azide-containing compounds like **m-nitrobenzoyl azide** highly relevant for:

- Lead Discovery and Optimization: Rapidly creating diverse libraries of compounds for screening.[7]
- Bioconjugation: Linking molecules to proteins, peptides, or other biomolecules.
- Prodrug Synthesis: Designing molecules that are activated under specific physiological conditions.[6]

The Curtius rearrangement of **m-nitrobenzoyl azide**.

Safety and Handling

m-Nitrobenzoyl azide is a hazardous substance and must be handled with appropriate safety precautions. Organic azides can be shock-sensitive and potentially explosive, especially when heated.

Hazard Identification and Precautionary Statements

The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[3]



Hazard Class	GHS Statements	Reference(s)
Acute Toxicity	H302: Harmful if swallowed.	[3]
H312: Harmful in contact with skin.	[3]	
H332: Harmful if inhaled.	[3]	_
Irritation	H315: Causes skin irritation.	[3]
H319: Causes serious eye irritation.	[3]	
H335: May cause respiratory irritation.	[3]	_

Handling and Storage Recommendations

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[9] Eyewash stations and safety showers should be readily accessible.[9]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[9]
 [10]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation. Keep away from heat, sparks, and open flames.[11] The material may be shock-sensitive.[11]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[11] Keep away from incompatible materials such as acids and strong oxidizing agents.[11]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
- Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[9][11]



- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][11]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[11]

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References

- 1. MOLBASE [key.molbase.com]
- 2. m-Nitrobenzoyl azide | 3532-31-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Recent applications of click chemistry in drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Physicochemical and Identification Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3051654#cas-number-for-m-nitrobenzoyl-azide]

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